molecular formula C16H20N4O2S B2800154 (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797951-89-3

(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2800154
CAS No.: 1797951-89-3
M. Wt: 332.42
InChI Key: RBUQRIUCFZOFOD-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a chemical compound with the molecular formula C16H20N4O2S . This synthetic agent features a thiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and significant presence in pharmacologically active compounds . The molecular structure integrates key heterocyclic systems, including a 2,4-dimethylthiazole and a 6-methylpyridazine, connected via a piperidine methanone linker. This specific architecture makes it a valuable chemical tool for exploratory research in drug discovery. Thiazole-containing compounds are frequently investigated for a wide spectrum of therapeutic areas, and their mechanism of action often involves interaction with enzymes and receptors, potentially inhibiting or modulating their function in biochemical pathways . Researchers can utilize this compound as a key intermediate or a lead compound in the design and synthesis of novel molecules targeting various diseases. It is also suitable for structure-activity relationship (SAR) studies, library development, and biochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10-4-5-14(19-18-10)22-13-6-8-20(9-7-13)16(21)15-11(2)17-12(3)23-15/h4-5,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUQRIUCFZOFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that integrates a thiazole moiety with a piperidine and pyridazine structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The following sections explore its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound's structure can be broken down into three key components:

  • Thiazole Ring : Known for diverse pharmacological properties.
  • Pyridazine Moiety : Often associated with anticancer activity.
  • Piperidine Group : Commonly involved in various biological interactions.

Biological Activity

Research indicates that compounds featuring thiazole and pyridazine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Compounds with similar structural features to this compound have shown significant antimicrobial properties. For instance, thiazole derivatives are frequently documented for their effectiveness against various bacterial strains.

Anticancer Potential

Pyridazine-containing compounds have been explored for their anticancer effects. Research has demonstrated that modifications in the pyridazine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

The presence of the piperidine group suggests potential interactions with various enzymes. Similar compounds have been identified as inhibitors for enzymes involved in inflammatory pathways and cancer progression.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of thiazole-pyridazine derivatives to evaluate their biological activity. The results indicated that certain modifications significantly enhanced their anticancer properties, leading to the identification of promising candidates for further development.
  • Mechanistic Insights : Another research effort focused on the mechanism of action for thiazole derivatives, revealing that they inhibit specific pathways involved in cell proliferation and survival .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleThiazole ringAntimicrobial
PyridazinonePyridazine ringAnticancer
ThioacetamideThioether linkageEnzyme inhibitor

This table illustrates the unique combination of functionalities in this compound, suggesting a diverse range of potential biological activities not found in simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous molecules from literature:

Structural Analogues and Their Features

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone (Compound 3a)
  • Core Structure: Pyridine-linked methanone with a dihydropyrazole and indole substituent.
  • Key Differences : Replaces the thiazole and pyridazine groups with indole and phenyl moieties.
4-(Benzothiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
  • Core Structure : Benzothiazole fused with a pyrazolone ring.
  • Key Differences : Lacks the piperidine-pyrrolidine bridge but shares a thiazole-related benzothiazole group.
  • Reported Activity : Benzothiazole derivatives are studied for antimicrobial and antitumor properties .
Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl
  • Core Structure: Pyridine methanone linked to a dihydropyrazole.
  • Key Differences : Simpler substituents (phenyl vs. methylpyridazine) and absence of thiazole.
  • Potential Applications: Dihydropyrazole derivatives are often investigated as anti-inflammatory agents .

Comparative Data Table

Compound Name / Structure Core Heterocycles Key Substituents Potential Biological Activity
(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone Thiazole, Piperidine, Pyridazine 6-Methylpyridazin-3-yloxy Kinase inhibition (hypothesized)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyridine, Dihydropyrazole Indole, Phenyl Anticancer (speculative)
4-(Benzothiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole, Pyrazolone Allyl, Methyl, Phenyl Antimicrobial
Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl Pyridine, Dihydropyrazole Phenyl Anti-inflammatory

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole and piperidine-pyridazine precursors. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., DCC, EDC) to link the thiazole and piperidine moieties under inert atmospheres .
  • Protection/deprotection strategies : For sensitive functional groups, such as using Boc-protected intermediates .
  • Characterization :
    • HPLC : To monitor reaction progress and purity (>95% purity threshold) .
    • NMR spectroscopy : For structural confirmation (e.g., ¹H NMR to verify methyl groups on thiazole and pyridazine) .
    • Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for confirming structural integrity and stereochemical purity?

  • High-resolution NMR : ¹H and ¹³C NMR to resolve overlapping signals from methyl and aromatic protons .
  • X-ray crystallography : For absolute stereochemical assignment if single crystals are obtainable .
  • Circular dichroism (CD) : To assess chiral centers in intermediates, if applicable .

Q. How is initial biological activity screening conducted for this compound?

  • Enzyme inhibition assays : Use of fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC₅₀ values) against target enzymes .
  • Cell-based assays : Evaluation of cytotoxicity (e.g., MTT assay) and dose-response curves in relevant cell lines .

Advanced Research Questions

Q. How can coupling reactions between the thiazole and piperidine-pyridazine moieties be optimized?

  • Parameter screening :

    ParameterRange TestedOptimal Condition
    SolventDMF, THF, DCMDMF (improves solubility)
    Temperature0°C–80°C50°C (balances reaction rate and side-product formation)
    CatalystPd(OAc)₂, CuIPd(OAc)₂ (yield increase from 60% to 85%)
  • Purity control : Use preparative HPLC to isolate intermediates and minimize side products .

Q. How should researchers address discrepancies in biological activity data across assay platforms?

  • Orthogonal validation :
    • Compare SPR (binding affinity) with functional assays (e.g., enzymatic activity inhibition) .
    • Replicate results in multiple cell lines to rule out cell-specific effects .
  • Meta-analysis : Use statistical tools (e.g., Bland-Altman plots) to quantify variability between platforms .

Q. What strategies evaluate chemical stability under physiological conditions?

  • Forced degradation studies :

    ConditionProtocolAnalysis Method
    pH 2.0/9.0Incubate at 37°C for 72 hrsHPLC to quantify parent compound degradation
    Light exposure1,000 lux for 48 hrsUV-vis spectroscopy to detect photolytic by-products
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. How can computational modeling guide analog design for enhanced target affinity?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., 14α-demethylase, PDB: 3LD6) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. propyl groups) with activity data to prioritize synthetic targets .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

  • Library synthesis : Modify substituents on the thiazole (e.g., 2,4-dimethyl vs. 4-ethyl) and pyridazine (e.g., 6-methyl vs. 6-fluoro) .
  • Biological profiling : Test analogs against a panel of related enzymes (e.g., kinases, cytochrome P450 isoforms) to identify selectivity trends .

Data Contradiction Analysis

Case Example : Conflicting IC₅₀ values between SPR and cell-based assays.

  • Root cause : Differences in membrane permeability or off-target effects in cellular environments .
  • Resolution :
    • Measure intracellular compound concentration via LC-MS/MS.
    • Perform knock-out studies (e.g., CRISPR for transporter genes) to assess permeability limitations .

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